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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylazetidin-3-ol is a key heterocyclic building block in medicinal chemistry, valued for its
role in the development of novel therapeutics. Its strained four-membered ring imparts unique
conformational rigidity and reactivity, making it an attractive scaffold for drug design. However,
this inherent ring strain also presents challenges in terms of chemical stability. This technical
guide provides a comprehensive overview of the stability and reactivity profile of 1-
Phenylazetidin-3-ol, supported by experimental data and detailed protocols. The information
presented herein is intended to assist researchers in the effective handling, derivatization, and
application of this versatile molecule in drug discovery and development programs.

Chemical and Physical Properties

1-Phenylazetidin-3-ol is a white to off-white solid. Its fundamental properties are summarized
in the table below.
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Property Value Reference
Molecular Formula CoH11NO
Molecular Weight 149.19 g/mol
CAS Number 857280-53-6 [1]
Appearance White to off-white solid
2-8 °C in a well-closed
Storage Temperature ) [2]
container

Spectroscopic Data:

While specific, publicly available, peer-reviewed spectra for the parent 1-Phenylazetidin-3-ol
are limited, characteristic spectroscopic features can be inferred from closely related analogs
and general principles of NMR and mass spectrometry.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl
group protons, typically in the aromatic region (& 7.0-7.5 ppm). The protons on the azetidine
ring will appear in the aliphatic region, with the proton on the carbon bearing the hydroxyl
group (CH-OH) being the most downfield of the ring protons.

e 13C NMR: The carbon NMR spectrum will display signals for the six carbons of the phenyl
ring and the three carbons of the azetidine ring. The carbon attached to the hydroxyl group
will be in the range of & 60-70 ppm.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound. Fragmentation patterns would likely involve cleavage of
the azetidine ring and loss of the hydroxyl group.

Stability Profile

The stability of 1-Phenylazetidin-3-ol is a critical consideration for its synthesis, storage, and
application in drug development. The strained four-membered azetidine ring is susceptible to
degradation under certain conditions.
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pH-Dependent Stability

N-aryl azetidines are known to undergo acid-mediated intramolecular ring-opening
decomposition. This process is initiated by the protonation of the azetidine nitrogen, which
facilitates nucleophilic attack by a pendant group or solvent.

Degradation Pathway under Acidic Conditions:

Acid-Catalyzed Ring Opening of 1-Phenylazetidin-3-ol

Acid-catalyzed degradation workflow.
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Caption: Acid-catalyzed degradation workflow.

Studies on analogous N-substituted azetidines have shown that the rate of decomposition is
highly dependent on pH, with significantly faster degradation observed at lower pH values. For
instance, a related N-aryl azetidine derivative exhibited a half-life of only 0.5 hours at pH 1.8,
while it remained stable at pH 7.0.[3]

Quantitative Stability Data (Analogous N-Aryl Azetidine):[3]

pH Half-life (T1/2)
1.8 0.5 hours

2.7 1.2 hours

7.0 Stable (>24 hours)
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Thermal Stability

The thermal stability of 1-Phenylazetidin-3-ol is an important parameter for handling and
formulation processes. While specific data for this compound is not readily available, thermal
degradation of heterocyclic compounds can be evaluated using techniques like
thermogravimetric analysis (TGA). The degradation kinetics can be modeled using the
Arrhenius equation to determine the activation energy for decomposition.

Arrhenius Plot Logic:

Logic for Determining Thermal Stability via Arrhenius Plot
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Caption: Workflow for thermal stability analysis.

Oxidative Stability
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The susceptibility of 1-Phenylazetidin-3-ol to oxidation is another key stability parameter. The
nitrogen and the hydroxyl group can be potential sites for oxidation. Oxidative degradation can
be assessed by exposing the compound to oxidizing agents like hydrogen peroxide.

Reactivity Profile

The reactivity of 1-Phenylazetidin-3-ol is primarily governed by the nucleophilicity of the
azetidine nitrogen and the hydroxyl group, as well as the electrophilicity of the ring carbons due
to ring strain.

Reactions at the Hydroxyl Group

The 3-hydroxyl group can undergo typical alcohol reactions such as acylation and alkylation.

o Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in
the presence of a base to form the corresponding esters. This reaction is useful for
introducing various functional groups and for prodrug strategies.

e Mitsunobu Reaction: The Mitsunobu reaction provides a versatile method for the
stereospecific substitution of the hydroxyl group with a variety of nucleophiles, including
carboxylic acids, phenols, and imides, with inversion of configuration.[1][3][4][5]

General Mitsunobu Reaction Workflow:
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Mitsunobu Reaction Workflow
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;

[ Add PPhs and DEAD/DIAD ]
;

Gormation of Oxyphosphonium SaID
;

(SNZ attack by Nucleophile]

;

G-Substituted-l-phenylazetidine]

Click to download full resolution via product page

Caption: Key steps in the Mitsunobu reaction.

Reactions Involving the Azetidine Ring

The strained azetidine ring can undergo ring-opening reactions under certain conditions,
particularly with strong electrophiles.

e Ring Opening: As discussed in the stability section, strong acids can catalyze the opening of
the azetidine ring. This reactivity can be exploited synthetically to generate functionalized
acyclic amines.

Role in Drug Discovery and Signaling Pathways

The azetidine scaffold is considered a "privileged structure” in medicinal chemistry due to its
ability to impart favorable physicochemical properties and to orient substituents in a well-
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defined three-dimensional space.[4][6][7]

Inhibition of the STAT3 Signaling Pathway

Several studies have highlighted the potential of azetidine-containing compounds as potent
and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3)
signaling pathway.[6][8][9][10][11] Persistent activation of STAT3 is implicated in the
development and progression of various cancers.

Simplified STAT3 Signaling Pathway and Inhibition:
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STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives
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Inhibition of STAT3 dimerization by azetidine compounds.
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Caption: Inhibition of STAT3 dimerization by azetidine compounds.
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Azetidine-based inhibitors have been shown to covalently bind to cysteine residues in the
STAT3 protein, thereby preventing its dimerization and subsequent downstream signaling.[8]
[10] This mechanism of action makes 1-Phenylazetidin-3-ol and its derivatives promising
scaffolds for the development of novel anticancer agents.

Inhibitory Activity of Azetidine-Based STAT3 Inhibitors:[8][9]

Compound Type Target ICs0
Azetidine amides STAT3 0.34 - 0.55 uM
Azetidine-based compounds STAT3 0.38 - 0.98 uM

Experimental Protocols
General Protocol for Stability-Indicating HPLC Method
Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for
monitoring the stability of 1-Phenylazetidin-3-ol.

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um).

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium
acetate) and an organic solvent (e.g., acetonitrile/methanol).

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength determined by the UV spectrum of 1-
Phenylazetidin-3-ol.

» Forced Degradation: To ensure the method is stability-indicating, the compound should be
subjected to forced degradation under acidic (e.g., 0.1 M HCI), basic (e.g., 0.1 M NaOH),
oxidative (e.g., 3% H2032), thermal (e.g., 60 °C), and photolytic stress conditions. The HPLC
method should be able to resolve the parent compound from all degradation products.

General Protocol for Acylation of 1-Phenylazetidin-3-ol
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e Dissolve 1-Phenylazetidin-3-ol (1 equivalent) in a suitable aprotic solvent (e.qg.,
dichloromethane, tetrahydrofuran).

e Add a base (e.g., triethylamine, pyridine) (1.1-1.5 equivalents).
e Cool the mixture to 0 °C.
o Slowly add the acyl chloride or anhydride (1.1 equivalents).

» Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or
LC-MS).

o Work up the reaction by washing with water and brine, drying the organic layer, and
concentrating under reduced pressure.

 Purify the product by column chromatography.

General Protocol for Mitsunobu Reaction of 1-
Phenylazetidin-3-ol

¢ Dissolve 1-Phenylazetidin-3-ol (1 equivalent), the nucleophile (1.1-1.5 equivalents), and
triphenylphosphine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dioxane).

e Cool the mixture to 0 °C under an inert atmosphere (e.g., nitrogen, argon).

o Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5
equivalents) dropwise.

 Allow the reaction to warm to room temperature and stir for several hours until completion.
e Quench the reaction and remove the solvent under reduced pressure.

 Purify the product by column chromatography to separate it from triphenylphosphine oxide
and the hydrazine byproduct.

Conclusion
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1-Phenylazetidin-3-ol is a valuable building block in drug discovery, offering a rigid scaffold for
the design of potent and selective inhibitors, particularly for targets such as STAT3. A thorough
understanding of its stability and reactivity is paramount for its successful application. The
compound is susceptible to acid-catalyzed degradation, and its hydroxyl group and azetidine
ring provide versatile handles for chemical modification. The experimental protocols and data
presented in this guide offer a foundational understanding for researchers working with this
important heterocyclic compound, enabling more efficient and effective drug development
efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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